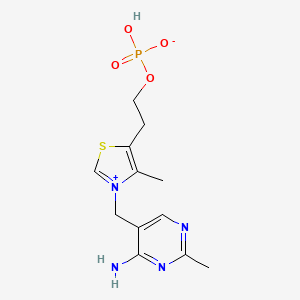
Thiamine phosphoric acid ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiamine monophosphate, also known as thiamin phosphoric acid or monophosphothiaminum, belongs to the class of organic compounds known as thiamine phosphates. These are thiamine derivatives in which the hydroxyl group of the ethanol moiety is substituted by a phosphate group. Thiamine monophosphate is considered to be a practically insoluble (in water) and relatively neutral molecule. Thiamine monophosphate has been primarily detected in cerebrospinal fluid. Within the cell, thiamine monophosphate is primarily located in the cytoplasm, membrane (predicted from logP) and mitochondria. Thiamine monophosphate exists in all eukaryotes, ranging from yeast to humans. Thiamine monophosphate participates in a number of enzymatic reactions. In particular, Thiamine monophosphate can be biosynthesized from thiamine pyrophosphate; which is catalyzed by the enzyme cancer-related nucleoside-triphosphatase. In addition, Thiamine monophosphate can be biosynthesized from 2-methyl-4-amino-5-hydroxymethylpyrimidine diphosphate and 4-methyl-5-(2-phosphonooxyethyl)thiazole through its interaction with the enzyme thiamine biosynthetic bifunctional enzyme. In humans, thiamine monophosphate is involved in the metabolic disorder called the thiamine metabolism pathway.
Thiamine(1+) monophosphate(1-) is a thiamine phosphate. It is a conjugate base of a thiamine(1+) monophosphate. It is a conjugate acid of a thiamine(1+) monophosphate(2-).
Thiamine dihydrogen phosphate ester. The monophosphate ester of thiamine. Synonyms: monophosphothiamine; vitamin B1 monophosphate.
Aplicaciones Científicas De Investigación
1. Analytical Methods Development
- Shabangi and Sutton (2005) developed a capillary zone electrophoresis method for the separation and determination of thiamin and its phosphate esters, which is crucial for accurate quantification in pharmaceutical analysis (Shabangi & Sutton, 2005).
2. Neurological Research
- Research by Rindi, Patrini, and Poloni (2005) found that thiamin monophosphate, a thiamin phosphoric ester, is the only thiamin phosphoric ester present in the cerebro-spinal fluid of mammals, indicating its potential significance in neurological functions (Rindi, Patrini, & Poloni, 2005).
3. Biochemical Studies
- Nishimune et al. (2000) discovered the presence of thiaminase, which affects thiamin and its phosphate esters, in the African silkworm Anaphe spp., linking it to neurological disorders in humans. This highlights the importance of thiamin phosphates in biochemical and nutritional research (Nishimune, Watanabe, Okazaki, & Akai, 2000).
4. Dentistry and Biomaterials
- Fu et al. (2005) studied the interactions of phosphoric acid esters, including those of thiamin, with hydroxyapatite, providing insights into their use in adhesive dentistry and potential applications in biomaterials (Fu, Sun, Qian, Shen, Chen, & Hannig, 2005).
5. Electrochemistry
- Sutton and Shabangi (2004) investigated the electrochemical properties of free thiamin and its phosphate esters in acidic solutions, contributing to our understanding of thiamin's redox properties (Sutton & Shabangi, 2004).
Propiedades
Número CAS |
495-23-8 |
|---|---|
Nombre del producto |
Thiamine phosphoric acid ester |
Fórmula molecular |
C12H17N4O4PS |
Peso molecular |
344.33 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate |
InChI |
InChI=1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19) |
Clave InChI |
HZSAJDVWZRBGIF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-] |
SMILES canónico |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-] |
Otros números CAS |
10023-48-0 495-23-8 |
Descripción física |
Solid |
Pictogramas |
Irritant |
Sinónimos |
Monophosphate, Thiamine Phosphoester, Thiamine Thiamine Monophosphate Thiamine Phosphoeste |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



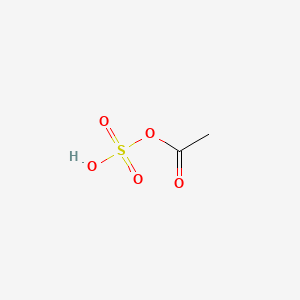
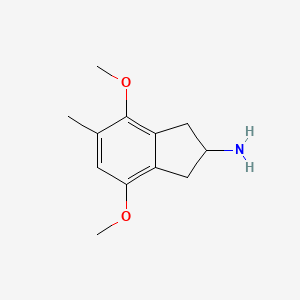
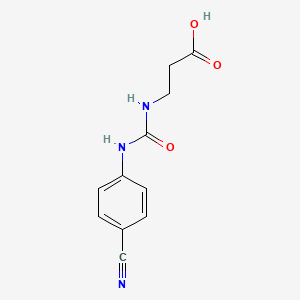

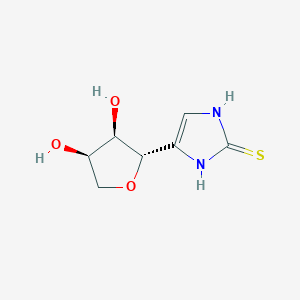
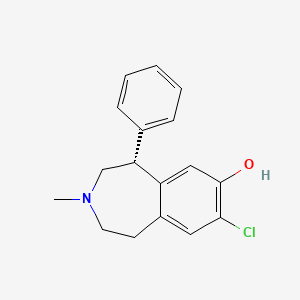
![1-methyl-4-[(E)-4-(4-methylphenyl)hex-3-en-3-yl]benzene](/img/structure/B1228163.png)
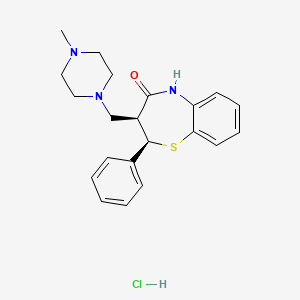


![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)
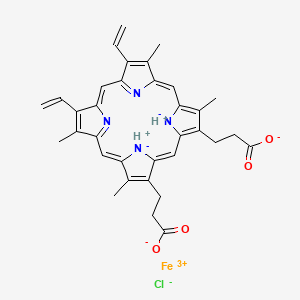
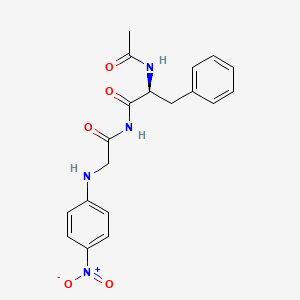
![2-[[2-[3-(1-azepanylsulfonyl)-4-methylanilino]-2-oxoethyl]-methylamino]-N-(3-fluorophenyl)acetamide](/img/structure/B1228175.png)